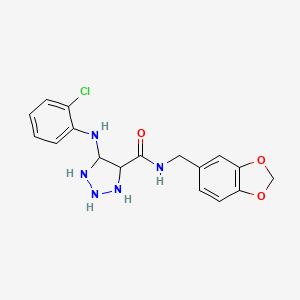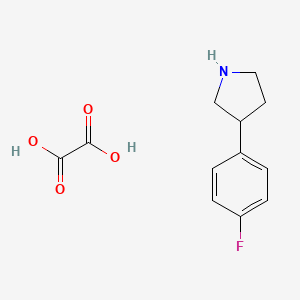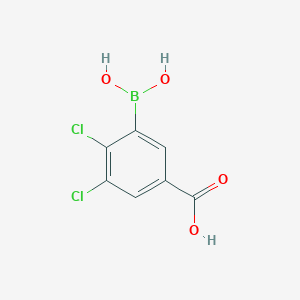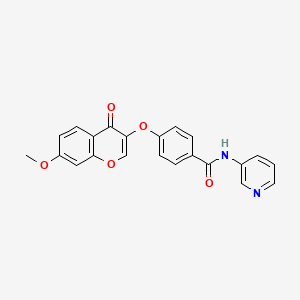
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-3-yl)benzamide, also known as PBOX-15, is a chemical compound that has shown promising results in various scientific research applications. It is a synthetic molecule that belongs to the class of chromenone derivatives and has been synthesized using various methods.
Scientific Research Applications
Structural Analysis and Polymorphism
Chromene derivatives exhibit diverse polymorphic forms and crystalline structures, which are critical for understanding their physical and chemical properties. The study by Reis et al. (2013) focused on the crystallography of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting the importance of polymorphism in the design and development of new compounds with potential applications in drug design and material science (Reis et al., 2013).
Synthetic Methodologies
The development of novel synthetic methods for chromene derivatives is essential for expanding their applications in medicinal chemistry and material science. Lukashenko et al. (2017) described an efficient method for synthesizing 4H-chromenes, highlighting the versatility of these compounds in chemical synthesis and their potential use in creating new materials and bioactive molecules (Lukashenko et al., 2017).
Quantum Studies and Thermodynamic Properties
Understanding the quantum and thermodynamic properties of chromene derivatives is crucial for their application in drug design and material science. Halim and Ibrahim (2022) conducted a detailed study on the quantum studies, nonlinear optical (NLO) properties, and thermodynamic stability of novel chromene-based compounds, providing insights into their potential applications in the development of new materials with specific optical properties (Halim & Ibrahim, 2022).
Antimicrobial Activity
The antimicrobial properties of chromene derivatives make them potential candidates for developing new antibiotics. Okasha et al. (2022) synthesized and tested the antimicrobial activity of a specific chromene derivative, demonstrating its effectiveness against various bacterial and fungal strains. This highlights the potential of chromene derivatives in addressing the growing concern of antibiotic resistance (Okasha et al., 2022).
Antihypertensive Activity
Chromene derivatives also show promise in developing new antihypertensive drugs. Bergmann and Gericke (1990) investigated the antihypertensive activity of certain chromene compounds, indicating their potential use in treating cardiovascular diseases (Bergmann & Gericke, 1990).
Mechanism of Action
Target of action
The compound contains a chromen-3-yl moiety, which is found in many bioactive compounds. Chromen derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Generally, chromen derivatives can interact with various enzymes and receptors in the body, modulating their activity and leading to various physiological effects .
Biochemical pathways
The compound might affect multiple biochemical pathways due to its potential interaction with various targets. The exact pathways would depend on the specific targets and the context of the biological system .
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. Generally, chromen derivatives are well absorbed and distributed in the body, but the exact ADME properties would need to be determined experimentally .
Result of action
The result of the compound’s action would depend on its specific targets and the physiological context. Given the wide range of activities reported for chromen derivatives, the compound might have multiple effects at the molecular and cellular levels .
Action environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and interaction with its targets .
properties
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-27-17-8-9-18-19(11-17)28-13-20(21(18)25)29-16-6-4-14(5-7-16)22(26)24-15-3-2-10-23-12-15/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIFPGPKYQFNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)
![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955358.png)

![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2955360.png)
![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2955361.png)
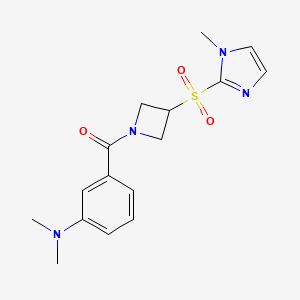
![2-(2-Chlorobenzyl)-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2955364.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2955365.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)

